molecular formula C16H12N2OS B2699305 7-methoxy-2-phenylimidazo[2,1-b]benzothiazole CAS No. 7025-35-6

7-methoxy-2-phenylimidazo[2,1-b]benzothiazole

Cat. No.: B2699305
CAS No.: 7025-35-6
M. Wt: 280.35
InChI Key: MFSOQUSERXLGEH-UHFFFAOYSA-N
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Description

7-Methoxy-2-phenylimidazo[2,1-b]benzothiazole is a heterocyclic compound featuring a benzothiazole core fused with an imidazole ring. The 7-methoxy and 2-phenyl substituents are critical for its pharmacological profile, influencing solubility, metabolic stability, and target binding.

Properties

IUPAC Name

6-methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2OS/c1-19-12-7-8-14-15(9-12)20-16-17-13(10-18(14)16)11-5-3-2-4-6-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSOQUSERXLGEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N3C=C(N=C3S2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-2-phenylimidazo[2,1-b]benzothiazole typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde under acidic conditions. This reaction forms the benzothiazole ring, which is then further modified to introduce the imidazole moiety .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The methoxy group at position 7 activates the benzothiazole ring toward electrophilic substitution. Key reactions include:

Halogenation

  • Bromination at position 3 occurs under mild conditions using bromine in dry chloroform at room temperature ( ):

    C16H13N2OS+Br2CHCl3,3hC16H11BrN2OS+HBr\text{C}_{16}\text{H}_{13}\text{N}_2\text{OS} + \text{Br}_2 \xrightarrow{\text{CHCl}_3, \, 3 \, \text{h}} \text{C}_{16}\text{H}_{11}\text{BrN}_2\text{OS} + \text{HBr}
    • Yield : 89%

    • Product : 3-Bromo-7-methoxy-2-phenylimidazo[2,1-b] benzothiazole ( ).

    • Structural Confirmation : X-ray crystallography reveals planar geometry with a dihedral angle of 36.18° between the phenyl group and benzothiazole plane ( ).

Nitration and Sulfonation

While not explicitly documented for this compound, analogous imidazo[2,1-b]benzothiazoles undergo nitration at activated positions under HNO₃/H₂SO₄ conditions ().

Reduction Reactions

The formyl derivative of this compound (3-formyl-7-methoxy-2-phenylimidazo[2,1-b]benzothiazole) is reduced to the corresponding alcohol:

RCHO+NaBH4MeOHRCH2OH\text{RCHO} + \text{NaBH}_4 \xrightarrow{\text{MeOH}} \text{RCH}_2\text{OH}

  • Conditions : Sodium borohydride in methanol at room temperature ( ).

  • Product : 3-(Hydroxymethyl)-7-methoxy-2-phenylimidazo[2,1-b]benzothiazole.

  • NMR Data : δ 4.78 (d, 2H, CH₂), 5.28 (t, 1H, OH) in DMSO-d₆ ( ).

Oxidation Reactions

The methoxy group and heterocyclic core participate in oxidative transformations:

Nucleophilic Substitution

The phenyl group at position 2 can be modified via cross-coupling reactions:

Suzuki-Miyaura Coupling

  • Example : Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ to introduce diverse aryl groups at position 2 ( ).

Functionalization via Carboxamide Formation

Reaction with piperazine and triazoles generates carboxamide derivatives with enhanced biological activity ( ):

RCOOH+H2N-PiperazineDCC, DMAPRCONH-Piperazine\text{RCOOH} + \text{H}_2\text{N-Piperazine} \xrightarrow{\text{DCC, DMAP}} \text{RCONH-Piperazine}

  • Key Analogues :

    CompoundIC₅₀ (μM)Target Activity
    IT061.45Anti-mycobacterial
    IT100.92Pantothenate synthetase inhibition

Comparative Reactivity Table

Reaction TypeReagents/ConditionsPosition ModifiedYieldKey Reference
BrominationBr₂, CHCl₃, RTC389%
FormylationPOCl₃, DMF, 60°CC362–75%
Sodium Borohydride ReductionNaBH₄, MeOH, RTC3 (CHO → CH₂OH)85–90%
Carboxamide SynthesisDCC, DMAP, PiperazineC3 (COOH → CONH)70–82%

Structural and Mechanistic Insights

  • Planarity : The fused imidazo-benzothiazole system is nearly planar (RMSD = 0.021 Å), facilitating π–π stacking in crystal lattices ( ).

  • Hydrogen Bonding : Intermolecular C–H···O interactions stabilize dimeric structures in the solid state ( ).

  • Electronic Effects : The methoxy group increases electron density at C3 and C5, directing electrophiles to these positions ( ).

Scientific Research Applications

Structural Characteristics

The compound is characterized by its unique imidazo[2,1-b]benzothiazole structure, featuring a methoxy group at the 7-position and a phenyl group at the 2-position of the imidazole ring. Its molecular formula is C16H12N2OSC_{16}H_{12}N_2OS, which contributes to its distinct biological properties and pharmacological potential.

Anticancer Applications

Research indicates that 7-methoxy-2-phenylimidazo[2,1-b]benzothiazole exhibits significant anticancer properties. Studies have shown that derivatives of this compound can inhibit tumor growth and induce apoptosis in various cancer cell lines.

Case Studies and Research Findings

  • Cell Line Studies : In vitro studies demonstrated that compounds derived from this compound exhibited potent activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, outperforming standard treatments like erlotinib in binding affinity .
  • High-Throughput Screening : A recent high-throughput screening identified derivatives of this compound as effective chemical chaperones that prevent cell death caused by endoplasmic reticulum stress, suggesting potential applications in treating diseases related to protein misfolding .

Immunosuppressive Properties

Beyond its anticancer applications, this compound has shown promise as an immunosuppressive agent. Research indicates that it can inhibit apoptosis in lymphocytes and testicular germ cells, which may be beneficial in conditions requiring immune modulation .

Chemical Chaperone Activity

The compound has been identified as a potential chemical chaperone that can ameliorate diseases associated with endoplasmic reticulum stress. This property is particularly relevant for developing therapeutic strategies for neurodegenerative diseases and conditions involving protein aggregation .

Antiulcer Activity

Research has indicated that imidazo[2,1-b]benzothiazole derivatives may possess antiulcer properties due to their ability to inhibit gastric acid secretion and promote mucosal healing . This suggests a potential role in treating gastrointestinal disorders.

Antimicrobial Activity

While primarily studied for its anticancer effects, preliminary research also suggests antimicrobial properties against various bacterial strains. Further investigations are needed to establish this activity conclusively .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions starting from 2-aminobenzenethiol and appropriate aldehydes or ketones. Variations in synthesis can lead to different derivatives with potentially enhanced biological activities.

Compound NameStructure TypeUnique Features
6-Methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazoleImidazo-benzothiazoleDifferent substitution pattern (6-position)
7-Ethoxy-2-phenylimidazo[2,1-b]benzothiazoleImidazo-benzothiazoleEthoxy group instead of methoxy
7-Methoxy-2-methylimidazo[2,1-b]benzothiazoleImidazo-benzothiazoleMethyl group at the 2-position

Mechanism of Action

The mechanism of action of 7-methoxy-2-phenylimidazo[2,1-b]benzothiazole involves its interaction with specific molecular targets, such as the epidermal growth factor receptor (EGFR). By binding to these targets, the compound can inhibit key signaling pathways involved in cell proliferation and survival, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents Key Targets/Activities Mechanism of Action Efficacy/Notes
This compound 7-methoxy, 2-phenyl Inferred: Met RTK, PI3K-Akt Likely dual kinase inhibition; potential CYP1A1 modulation (based on Triflorcas) Data needed; methoxy may enhance metabolic stability vs. methyl/sulfonamide
Triflorcas Imidazo[2,1-b]benzothiazol-2-ylphenyl Met RTK, PDGFRβ, PI3K-Akt Inhibits oncogenic Met signaling; disrupts cell cycle via Retinoblastoma/B23 Unique NCI profile; minimal side effects due to limited stress gene modulation
YM-201627 2-Aryl, 7-methyl (VEGF inhibitor) Angiogenesis VEGF pathway inhibition; suppresses tumor growth/metastasis Preclinical efficacy in angiogenesis models
3f (7-Sulfonamide-4-fluorophenyl) 7-sulfonamide, 4-fluorophenyl Hep G2 liver cancer Anticancer via undefined targets IC50 = 0.097 μM (Hep G2)
A3/A4 (Morpholinomethyl/pyridinyl) 3-morpholinomethyl, 3-pyridinylpiperazine Hepatic cancer cytotoxicity Enhanced cytotoxicity via structural modifications Synthesized to improve YM-201627's potency
IBT21 (7-Methylsulphonyl) 7-methylsulphonyl ER stress (chemical chaperone) Assists protein folding in endoplasmic reticulum Used in photoaffinity probes; purchased commercially

Mechanistic Insights

  • Kinase Inhibition : Triflorcas and its analogs primarily target oncogenic RTKs like Met and PDGFRβ, disrupting downstream pathways (PI3K-Akt) and inducing mitotic failure. The 7-methoxy derivative may share this mechanism but with altered binding affinity due to steric or electronic effects of the methoxy group .
  • Immunomodulation: Derivatives like 2-(m-hydroxyphenyl)imidazo[2,1-b]benzothiazole (compound 20) suppress delayed hypersensitivity, suggesting that substituent polarity (e.g., hydroxyl vs. methoxy) impacts immune activity .

Efficacy and Selectivity

  • Anticancer Activity: Sulfonamide and bromo substituents (e.g., 3f, 3c) show nanomolar IC50 values in Hep G2 and melanoma cells, highlighting the importance of electronegative groups at the 7-position . Methoxy, being less electronegative, may prioritize kinase inhibition over direct cytotoxicity.
  • The 7-methoxy group’s metabolic stability (resistant to oxidation) could further reduce toxicity compared to methyl or sulphonyl groups .

Biological Activity

7-Methoxy-2-phenylimidazo[2,1-b]benzothiazole (7-MPIBT) is a heterocyclic compound that has gained attention for its diverse biological activities, particularly in cancer research and as a potential therapeutic agent. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

7-MPIBT is characterized by its unique imidazo[2,1-b]benzothiazole structure, which includes:

  • Molecular Formula : C₁₆H₁₂N₂OS
  • Functional Groups : A methoxy group at the 7-position and a phenyl group at the 2-position of the imidazole ring.

The compound's structure contributes to its interaction with biological systems, influencing its efficacy as an anticancer and antimicrobial agent.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of 7-MPIBT and its derivatives. Key findings include:

  • Cell Line Studies : Research has shown that 7-MPIBT exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For instance, one study reported that derivatives of imidazo[2,1-b]benzothiazole showed potent inhibition of cell proliferation with IC₅₀ values indicating effective concentrations for inducing cell death .
  • Mechanism of Action : The mechanism by which 7-MPIBT exerts its anticancer effects may involve:
    • EGFR Inhibition : Molecular docking studies suggest that it binds strongly to the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. Compounds derived from this class have shown binding affinities superior to established drugs like erlotinib .
    • Induction of Apoptosis : It has been observed to inhibit apoptosis in testicular germ cells and lymphocytes, suggesting potential applications in both cancer therapy and immunology .

Table 1: Summary of Anticancer Activity

Cell LineCompoundIC₅₀ (µM)Mechanism
MCF-77-MPIBT~3.1EGFR Inhibition
A5497-MPIBT~4.5Induction of Apoptosis

Antimicrobial Activity

The antimicrobial properties of 7-MPIBT have also been explored. Similar compounds within the imidazo[2,1-b]benzothiazole class have demonstrated effectiveness against various bacterial strains.

  • Bacterial Inhibition : Studies indicate that derivatives exhibit selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values suggest promising potential for therapeutic applications .

Chemical Chaperone Activity

Recent research has identified derivatives of 2-phenylimidazo[2,1-b]benzothiazole as chemical chaperones capable of preventing protein aggregation under endoplasmic reticulum (ER) stress conditions.

  • Cell Protection : One study highlighted that these compounds could inhibit cell death caused by ER stressors, suggesting their utility in treating diseases linked to protein misfolding and aggregation .

Case Studies and Research Findings

Several case studies have further elucidated the biological activity of 7-MPIBT:

  • Cytotoxicity in Cancer Models : A study involving a series of synthesized imidazo[2,1-b]benzothiazole derivatives demonstrated varying degrees of cytotoxicity across different cancer cell lines, with some compounds showing selectivity towards MCF-7 cells .
  • High-Throughput Screening : In a high-throughput screening assay aimed at identifying chemical chaperones, derivatives containing the imidazo[2,1-b]benzothiazole scaffold were prioritized due to their significant protective effects against ER stress-induced cell death .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-methoxy-2-phenylimidazo[2,1-b]benzothiazole, and how is structural purity validated?

  • Methodology : The compound is synthesized via halogenation (e.g., bromination) of the parent imidazo[2,1-b]benzothiazole scaffold using bromine in chloroform at room temperature. Post-synthesis, crystallization from dimethylformamide (DMF) yields pure crystals. Structural validation employs X-ray diffraction (XRD), IR, 1^1H NMR, and elemental analysis. For example, XRD confirms planarity of the imidazo[2,1-b]benzothiazole core (r.m.s. deviation: 0.021 Å) and dihedral angles (e.g., 36.18° phenyl twist) .

Q. How are in vitro anticancer activities of derivatives evaluated, and what assays are critical for initial screening?

  • Methodology : The MTT assay is standard for cytotoxicity screening. Cells (e.g., Hep G2, A375C melanoma) are treated with derivatives (e.g., IC50_{50} values: 0.04–0.114 μM), followed by incubation with MTT reagent. Absorbance at 570 nm quantifies cell viability. Radiosensitization is tested using comet assays post-γ-irradiation (2–4 Gy), where DNA fragmentation correlates with sensitizer efficacy .

Q. What spectroscopic techniques are essential for characterizing substituent effects on the core scaffold?

  • Methodology :

  • IR spectroscopy : Identifies functional groups (e.g., -C=N at 1683 cm1^{-1}, -C-S at 694 cm1^{-1}) .
  • 1^1H NMR : Resolves substituent-specific signals (e.g., methoxy protons at δ 3.79–3.85 ppm, aromatic protons at δ 7.01–8.34 ppm) .
  • XRD : Maps intermolecular interactions (e.g., C–H⋯O hydrogen bonds with d(D–H) = 2.56 Å, θ = 158°) .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonamide vs. halogen substituents) influence radiosensitizing efficacy?

  • Methodology : Derivatives with sulfonamide groups (e.g., 3f, IC50_{50} = 0.097 μM) enhance DNA fragmentation under γ-irradiation compared to brominated analogs (3c, IC50_{50} = 0.04 μM). Structure-activity relationships (SAR) are analyzed via comparative comet assays and molecular docking to identify binding motifs (e.g., sulfonamide interactions with DNA repair enzymes) .

Q. What multi-target mechanisms underlie the anticancer activity of 2-phenylimidazo[2,1-b]benzothiazole derivatives?

  • Mechanistic Insights :

  • Met RTK inhibition : Triflorcas derivatives suppress Met phosphorylation, blocking downstream PI3K-Akt and MAPK pathways.
  • Cell cycle disruption : Altered retinoblastoma (Rb) phosphorylation and nucleophosmin/B23 interactions induce mitotic failure.
  • PDGFRβ cross-inhibition : Overcomes "RTK swapping" resistance in Met-mutant cancers .

Q. How can crystallographic data inform the design of derivatives with improved pharmacokinetic properties?

  • Strategy : XRD reveals intermolecular packing (e.g., centrosymmetric dimers via C–H⋯O bonds), which impacts solubility. Methoxy groups coplanar to the core (dihedral angle: 1.8°) enhance π-π stacking, while bulky substituents (e.g., bromine) may reduce bioavailability. Molecular dynamics simulations optimize substituent placement for blood-brain barrier penetration .

Q. What strategies mitigate drug resistance in cancers treated with imidazo[2,1-b]benzothiazole derivatives?

  • Approaches :

  • Dual kinase inhibition : Co-targeting Met and PDGFRβ reduces compensatory signaling .
  • Combination therapy : Pairing with hypoxia-activated prodrugs enhances radiosensitization in low-oxygen tumors .
  • Prodrug design : Incorporating nitro groups (e.g., 7-nitro derivatives) improves tumor-selective activation .

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